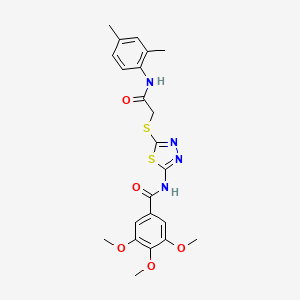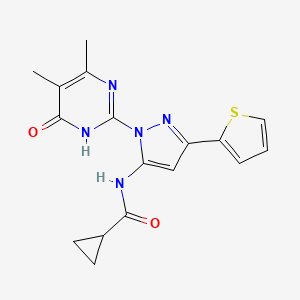![molecular formula C21H25N5O4S B2866116 4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide CAS No. 2034327-98-3](/img/structure/B2866116.png)
4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Preparation of "4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" involves multi-step organic synthesis processes. The general route begins with the synthesis of the benzo[c][1,2,5]thiadiazole core, followed by functional group modifications and coupling reactions.
Initial Synthesis: : Starting with 3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, the compound undergoes nitration to introduce a nitro group at a suitable position.
Reduction: : The nitro group is subsequently reduced to an amine, forming 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-ylamine.
Coupling Reaction: : This intermediate is then coupled with 4-piperidone under specific conditions to form the desired piperidine derivative.
Acylation: : Finally, an acylation reaction introduces the acetamido and benzamide groups, resulting in the target compound.
Industrial Production Methods:
Industrial-scale production typically involves optimized reaction conditions, including the use of catalysts, to maximize yield and purity. Reactions are conducted in large reactors under controlled temperatures and pressures, ensuring scalability and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[c][1,2,5]thiadiazole moiety.
Reduction: : Reduction can occur at various functional groups, including the nitro group (if present) or carbonyl groups.
Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or catalytic hydrogenation.
Substitution Reagents: : Like halogens or nucleophiles under specific conditions (e.g., Lewis acids for electrophilic substitution).
Major Products:
The major products of these reactions depend on the specific conditions and reagents used, typically resulting in modified functional groups or new derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probes: : Utilized in developing fluorescent probes for biological imaging due to its photophysical properties.
Sensing Materials: : Employed in creating sensors for detecting specific analytes in environmental and industrial settings.
Biology:
Biomarker Detection: : Assists in detecting and monitoring biomarkers in various biological samples.
Drug Design: : Plays a role in designing new drugs and understanding drug-receptor interactions.
Medicine:
Therapeutic Agents: : Investigated for potential therapeutic applications, particularly in targeting specific diseases.
Diagnostic Tools: : Used in the development of diagnostic tools and techniques for medical imaging.
Industry:
Material Science: : Applied in material science for the development of new materials with specific properties.
Catalysis: : Functions as a catalyst or catalyst precursor in various industrial chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids, where it can modulate their activity.
Pathways Involved: : Interacts with signaling pathways involved in cell communication, proliferation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Benzo[c][1,2,5]thiadiazole: : The parent compound, known for its versatile properties and applications.
Piperidinyl Derivatives: : Compounds with similar piperidinyl groups, often explored for their biological activities.
Uniqueness:
That's a deep dive for you! Any further curiosities about this compound?
Eigenschaften
IUPAC Name |
4-[[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-24-18-4-2-3-5-19(18)26(31(24,29)30)17-10-12-25(13-11-17)14-20(27)23-16-8-6-15(7-9-16)21(22)28/h2-9,17H,10-14H2,1H3,(H2,22,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMCSHTLVCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2866036.png)

![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
![2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2866043.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)
![3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B2866051.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)

![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B2866056.png)
